molecular formula C20H24N4O3S2 B241637 3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide

3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide

Cat. No. B241637
M. Wt: 432.6 g/mol
InChI Key: FOSWLYQSFTWGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide, also known as DBIBB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DBIBB belongs to the class of benzothiazole derivatives, which have been found to exhibit various biological activities such as antitumor, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and signaling pathways. 3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide has been found to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. It has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide inhibits cell growth and induces apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines in immune cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide in lab experiments is that it is relatively easy to synthesize and has been found to have low toxicity in vitro. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for research on 3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide. One area of research is in the development of 3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide analogs with improved potency and selectivity. Another area of research is in understanding the mechanism of action of 3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide in more detail, which could lead to the development of more targeted therapies. Additionally, more studies are needed to investigate the potential therapeutic applications of 3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide in vivo.

Synthesis Methods

The synthesis of 3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide involves the reaction of 2-aminobenzothiazole with isobutylamine and then with sulfonyl chloride. The resulting product is then reacted with dimethylformamide and benzoyl chloride to yield 3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research is in the treatment of cancer. Studies have shown that 3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide has antitumor activity against various types of cancer cells, including lung, breast, and colon cancer cells.
Another area of research is in the treatment of inflammation. 3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests that 3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide could be used as a potential treatment for inflammatory diseases such as arthritis.

properties

Product Name

3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide

Molecular Formula

C20H24N4O3S2

Molecular Weight

432.6 g/mol

IUPAC Name

3-(dimethylamino)-N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide

InChI

InChI=1S/C20H24N4O3S2/c1-13(2)12-21-29(26,27)16-8-9-17-18(11-16)28-20(22-17)23-19(25)14-6-5-7-15(10-14)24(3)4/h5-11,13,21H,12H2,1-4H3,(H,22,23,25)

InChI Key

FOSWLYQSFTWGLY-UHFFFAOYSA-N

SMILES

CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N(C)C

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N(C)C

Origin of Product

United States

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